

An In-depth Technical Guide to the Molecular Structure of Isovaline

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Compound of Interest

Compound Name: *Isovaline*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic, α,α -disubstituted amino acid of significant interest across multiple scientific disciplines. First identified in the Murchison meteorite, its extraterrestrial origin provides unique insights into prebiotic chemistry and the origins of life. In the pharmaceutical realm, **isovaline's** unique structural properties, particularly its resistance to racemization and enzymatic degradation, make it a valuable building block for novel peptidomimetics and therapeutics. Notably, it exhibits analgesic properties through peripheral GABA-B receptor modulation without crossing the blood-brain barrier, presenting a promising avenue for developing peripherally-restricted painkillers.[1][2] This guide provides a comprehensive technical overview of **isovaline's** molecular structure, physicochemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Molecular Structure and Stereochemistry

Isovaline is a structural isomer of the common proteinogenic amino acid valine, with the chemical formula $C_5H_{11}NO_2$. [3][4][5] Its IUPAC name is 2-amino-2-methylbutanoic acid.[6] The core of its structure is a central alpha-carbon (C_α) atom which is chiral. Unlike the 19 common chiral amino acids that possess a hydrogen atom at the C_α position, **isovaline** has this position fully substituted with four different groups: a carboxyl group ($-COOH$), an amino group ($-NH_2$), a methyl group ($-CH_3$), and an ethyl group ($-CH_2CH_3$). [7]

This α,α -disubstitution confers significant conformational rigidity and a notable resistance to racemization, as the absence of an α -hydrogen prevents its abstraction, which is a key step in many racemization mechanisms.^{[8][7]}

Isovaline exists as two non-superimposable mirror images, or enantiomers:

- (S)-(+)-**Isovaline** (L-Isovaline)
- (R)-(-)-**Isovaline** (D-Isovaline)

The L-form is often cited as the more biologically active isomer.^[5] This chirality is a critical determinant of its biological function and interaction with other chiral molecules like receptors and enzymes.

Chemical Identifiers:

- SMILES (L-Isovaline): C--INVALID-LINK--(CC)C(=O)O^[5]
- InChI (L-Isovaline): InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1^[5]

Physicochemical and Crystallographic Data

The physical and chemical properties of **isovaline** are summarized below. The data for the racemic mixture (DL-Isovaline) and the individual enantiomers are provided for comparison.

Table 1: Physicochemical Properties of **Isovaline**

Property	DL-Isovaline	L-(+)-Isovaline	D-(-)-Isovaline	Reference(s)
CAS Number	595-39-1	595-40-4	3059-97-0	[9]
Molecular Formula	C ₅ H ₁₁ NO ₂	C ₅ H ₁₁ NO ₂	C ₅ H ₁₁ NO ₂	[9]
Molecular Weight	117.15 g/mol	117.15 g/mol	117.15 g/mol	[9][10]
Appearance	Monoclinic prisms	Crystals	Long needles	[9]
Melting Point	307-308 °C (sublimes ~300 °C)	Not specified	Not specified	[9]
Solubility (Water)	~39 g / 100 mL (cold)	100 mg/mL	Not specified	[9][10]
Solubility (Alcohol)	~6.6 g / 100 g (at 75 °C)	Not specified	Not specified	[9]

| Optical Rotation | N/A | $[\alpha]_D^{25} = +11.13^\circ$ (c=5 in H₂O) | $[\alpha]_D^{25} = -11.28^\circ$ (c=5 in H₂O) |[9] |

The three-dimensional structure of racemic **isovaline** has been resolved by single-crystal X-ray diffraction, where it crystallizes as a monohydrate in a zwitterionic form.[7]

Table 2: Crystallographic Data for DL-**Isovaline** Monohydrate

Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[7]
Space Group	P2 ₁ 2 ₁ 2 ₁	[7]
Unit Cell (a)	5.9089 (5) Å	[7]
Unit Cell (b)	10.4444 (10) Å	[7]
Unit Cell (c)	11.9274 (11) Å	[7]
Unit Cell Volume	736.10 (12) Å ³	[7]
Temperature	123 K	[7][11]

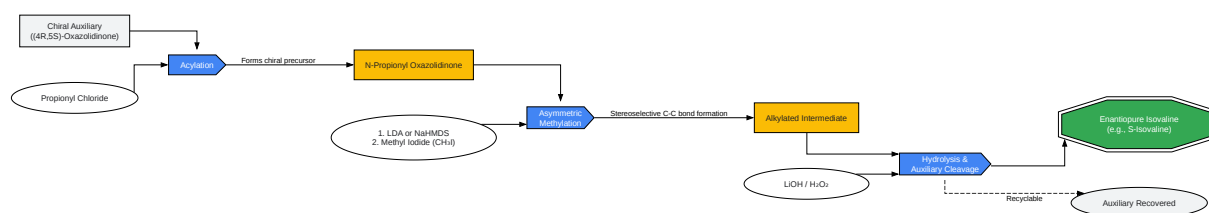
| Z (Molecules/Unit Cell) | 4 |[7] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **isovaline** is a key challenge for its application in drug development. Asymmetric synthesis methods are required to selectively produce the desired R- or S-enantiomer.

Asymmetric Synthesis via Chiral Auxiliary

A robust method for synthesizing chiral α,α -disubstituted amino acids involves the use of chiral auxiliaries, such as Evans' oxazolidinones. This approach allows for high stereocontrol during the alkylation of an enolate derived from the auxiliary.[1] The following diagram and protocol outline a conceptual workflow for this process.



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Caption: Workflow for the asymmetric synthesis of **isovaline**.

Experimental Protocol: Asymmetric Synthesis

- **Acylation:** The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is dissolved in an aprotic solvent like dichloromethane (DCM) and cooled to 0 °C. An acylating agent such as propionyl chloride is added dropwise in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone intermediate. The reaction is monitored by Thin Layer Chromatography (TLC).
- **Enolate Formation:** The acylated intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added slowly to generate the lithium enolate.
- **Asymmetric Alkylation:** An electrophile, methyl iodide (CH₃I), is added to the enolate solution. The bulky chiral auxiliary directs the approach of the methyl group to the opposite face of the enolate, resulting in a highly stereoselective methylation at the α -carbon.

- **Hydrolysis and Purification:** The N-C bond of the alkylated product is cleaved using a mild hydrolytic agent, such as lithium hydroxide and hydrogen peroxide. This liberates the desired enantiomer of **isovaline** and regenerates the chiral auxiliary, which can be recovered. The final product is purified using techniques like ion-exchange chromatography or recrystallization.

Analytical Characterization

The definitive identification and characterization of **isovaline**'s structure and stereochemistry rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of **isovaline** in 0.5-0.6 mL of a deuterated solvent, typically deuterium oxide (D_2O) or DMSO-d_6 . For D_2O , the acidic proton of the carboxyl group and the amine protons will exchange with deuterium and may not be visible.[\[12\]](#)[\[13\]](#)
- **Data Acquisition:** Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
 - ^1H NMR: To identify the proton environments (ethyl and methyl groups).
 - ^{13}C NMR: To identify all five unique carbon atoms.
 - 2D-COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, confirming the ethyl group structure.
- **Expected Spectral Features (in D_2O):**
 - ^1H NMR: A triplet corresponding to the $-\text{CH}_3$ of the ethyl group, a quartet for the $-\text{CH}_2-$ of the ethyl group, and a singlet for the α -methyl group.

- ^{13}C NMR: Five distinct signals corresponding to the carboxyl carbon, the quaternary α -carbon, and the three carbons of the ethyl and methyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for separating the enantiomers and confirming the molecular weight.

Experimental Protocol: Chiral LC-MS/MS

- Chromatography: Employ a chiral stationary phase (CSP) column designed for amino acid separation. Mobile phases are typically mixtures of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a volatile salt (e.g., ammonium acetate or ammonium formate) to ensure compatibility with mass spectrometry.[3][14]
- Ionization: Use Electrospray Ionization (ESI) in positive ion mode. **Isovaline** will be detected as the protonated molecular ion $[\text{M}+\text{H}]^+$ at an m/z of approximately 118.1.
- Mass Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 118.1). Fragmentation will yield characteristic daughter ions, such as the loss of the carboxyl group (as H_2O and CO), confirming the structure.[6] The enantiomeric ratio (e.g., D/L ratio) is determined by integrating the peak areas of the two separated enantiomers from the chromatogram.[3][4]

Single-Crystal X-ray Diffraction

This technique provides the absolute, unambiguous three-dimensional structure of the molecule in its crystalline state.

Experimental Protocol: X-ray Crystallography

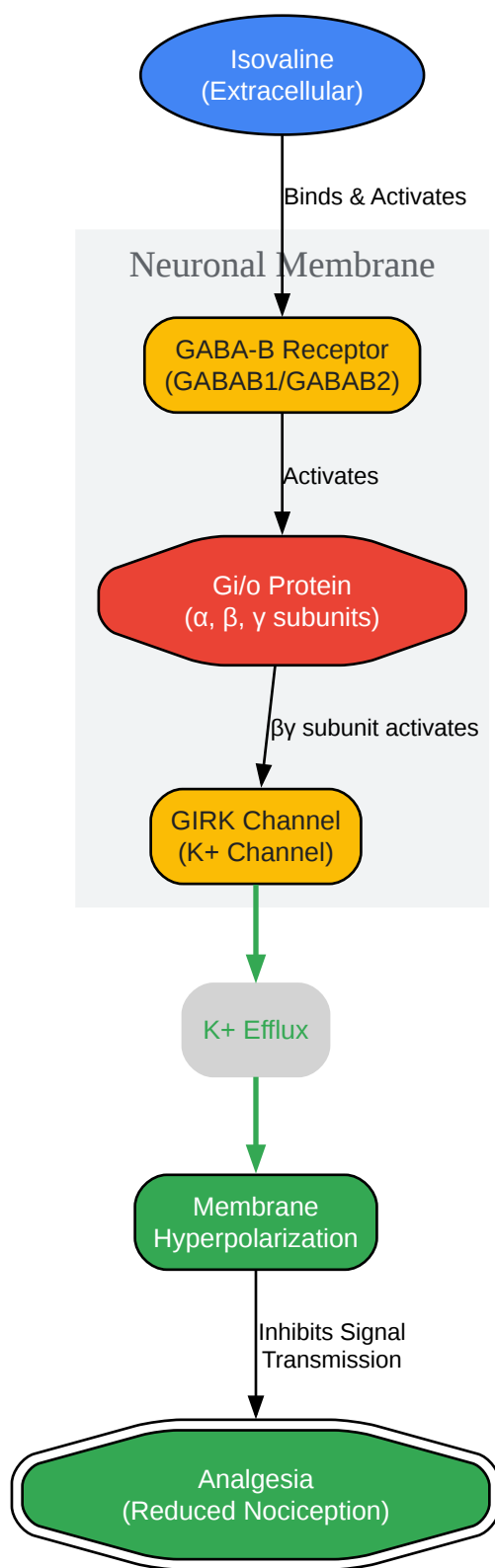
- Crystal Growth: High-quality single crystals are required. For **isovaline** monohydrate, this is achieved by the slow evaporation of a racemic aqueous solution.[11]
- Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[15][16] The crystal is cooled (e.g., to 123 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam (e.g., from a $\text{Cu K}\alpha$ source).[7] A series of diffraction images are collected as the crystal is rotated.

- **Structure Solution and Refinement:** The diffraction pattern is analyzed to determine the unit cell dimensions and space group.^[17] The positions of the atoms are determined from the intensities of the diffraction spots, and the structural model is refined to achieve the best fit with the experimental data.^{[17][18]} This process yields precise bond lengths, bond angles, and the absolute configuration of the chiral center.

Biological Activity and Signaling Pathway

Isovaline's primary pharmacological interest lies in its activity as a peripherally-acting analgesic. Studies have shown that it activates GABA-B receptors, which are G-protein coupled receptors (GPCRs) involved in inhibitory neurotransmission.^[19]

The proposed mechanism involves the binding of **isovaline** to GABA-B receptors located on peripheral nerve endings.^[2] Activation of these receptors leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.^{[20][21]} The resulting efflux of K⁺ ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential in response to a painful stimulus. This reduces the transmission of nociceptive signals to the central nervous system. Critically, **isovaline** does not readily cross the blood-brain barrier, confining its action to the periphery and avoiding central side effects like sedation.^[2]



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Caption: Proposed signaling pathway for **isovaline**-mediated analgesia.

Conclusion

Isovaline possesses a unique molecular architecture that distinguishes it from proteinogenic amino acids, leading to valuable physicochemical and pharmacological properties. Its α,α -disubstituted chiral center provides exceptional stability, while its ability to selectively modulate peripheral GABA-B receptors opens new frontiers in the development of non-central-acting analgesics. A thorough understanding of its structure, stereochemistry, and methods of characterization, as detailed in this guide, is fundamental for any research or drug development program aiming to harness the therapeutic potential of this remarkable molecule.

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